tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate
Description
tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate is a bicyclic organic compound featuring a seven-membered azepane ring substituted with a tert-butyl carbamate group at position 1 and a 2-oxoethyl (acetyl) moiety at position 3. This structure renders it a versatile intermediate in pharmaceutical and organic synthesis, particularly for the preparation of nitrogen-containing heterocycles. The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents and provides steric protection for the amine during synthetic transformations .
Properties
IUPAC Name |
tert-butyl 4-(2-oxoethyl)azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-4-5-11(6-9-14)7-10-15/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRWJISLDIEUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and oxoethyl reagents. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxoethyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to create derivatives with biological activity, such as antimicrobial or anticancer properties .
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Physical and Chemical Properties
- Solubility: The 2-oxoethyl group increases polarity compared to non-polar tert-butyl or aromatic substituents. Analogs with ethoxy or hydroxymethyl groups exhibit moderate solubility in chloroform and methanol .
- Stability : The Boc group confers stability under basic conditions, while the ketone in the target compound may require inert storage to prevent oxidation or nucleophilic attack .
Research Findings and Data
Reactivity Trends
- Ketone vs. Alcohol : The 2-oxoethyl group in the target compound enables reductive amination to form amines, whereas the hydroxymethyl analog () is oxidized to carboxylic acids .
- Fluorine Effects : The ethoxy-fluoro substituent () reduces metabolic degradation, a critical feature in drug design .
Pharmacological Potential
- Diazepane Derivatives : highlights the use of halogenated diazepanes in central nervous system (CNS) drug candidates due to their blood-brain barrier permeability .
- Bicyclic Analogs : Compounds like tert-butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate () exhibit rigid frameworks for targeting enzyme active sites .
Biological Activity
Tert-butyl 4-(2-oxoethyl)azepane-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various organic reactions, often involving the formation of azepane rings and carboxylate esters. The general structure includes a tert-butyl group, an azepane ring, and a keto group at the 2-position, which is crucial for its biological activity.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of enzymes involved in critical biochemical pathways. For instance, it has been shown to inhibit certain enzymes associated with cell proliferation, suggesting potential anticancer properties.
Moreover, the compound's ability to form hydrogen bonds enhances its interaction with biological macromolecules, contributing to its bioactivity.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways and inhibition of cell cycle progression.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. |
| Study 2 | Showed that the compound inhibited proliferation in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |
| Study 3 | Investigated the mechanism of action, revealing that it promotes apoptosis via caspase activation and downregulation of anti-apoptotic proteins. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
